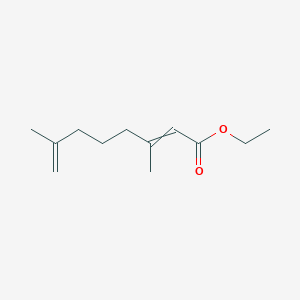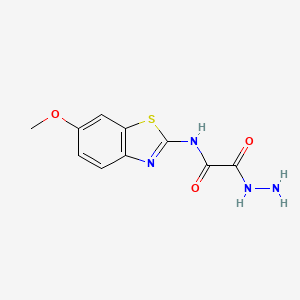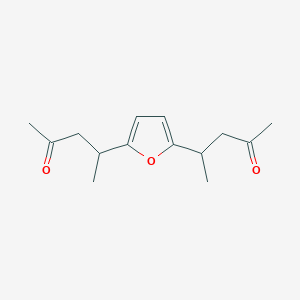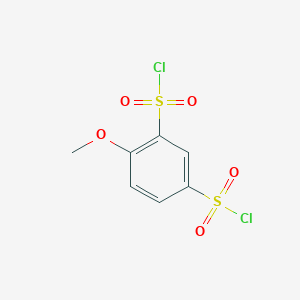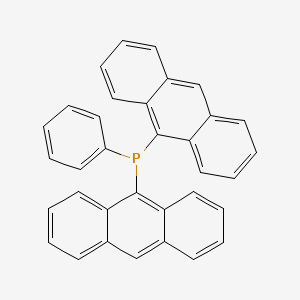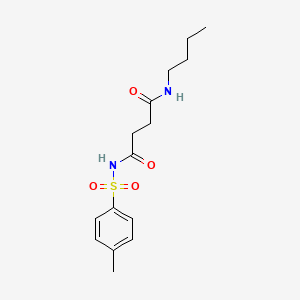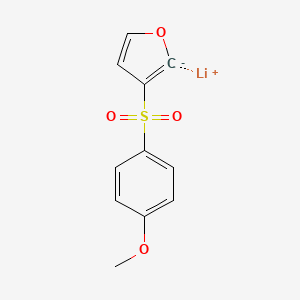
lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide is a compound that combines lithium with a sulfonyl-substituted furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide typically involves the reaction of 3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide with a lithium reagent. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound may be used in studies of enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide exerts its effects depends on the specific application. In organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding or inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-thiophene-2-ide: Similar structure but with a thiophene ring instead of a furan ring.
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-pyrrole-2-ide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to thiophene or pyrrole analogs. This can result in different reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications.
Propiedades
Número CAS |
111943-65-8 |
|---|---|
Fórmula molecular |
C11H9LiO4S |
Peso molecular |
244.2 g/mol |
Nombre IUPAC |
lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide |
InChI |
InChI=1S/C11H9O4S.Li/c1-14-9-2-4-10(5-3-9)16(12,13)11-6-7-15-8-11;/h2-7H,1H3;/q-1;+1 |
Clave InChI |
GAVGWDHCGXLYMG-UHFFFAOYSA-N |
SMILES canónico |
[Li+].COC1=CC=C(C=C1)S(=O)(=O)C2=[C-]OC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)

![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
